molecular formula C10H9ClO3 B14400210 1-Chloro-2-oxo-2-phenylethyl acetate CAS No. 87992-02-7

1-Chloro-2-oxo-2-phenylethyl acetate

Cat. No.: B14400210
CAS No.: 87992-02-7
M. Wt: 212.63 g/mol
InChI Key: SEDIWNPUZUBATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-oxo-2-phenylethyl acetate is an organic compound with the molecular formula C10H9ClO3 It is a derivative of phenylacetic acid and is characterized by the presence of a chloro group, a keto group, and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-oxo-2-phenylethyl acetate can be synthesized through several methods. One common approach involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-oxo-2-phenylethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylethyl derivatives.

    Reduction: 1-Chloro-2-hydroxy-2-phenylethyl acetate.

    Hydrolysis: Phenylacetic acid and acetic acid.

Mechanism of Action

The mechanism of action of 1-chloro-2-oxo-2-phenylethyl acetate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the keto group can undergo reduction or other transformations. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Properties

CAS No.

87992-02-7

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(1-chloro-2-oxo-2-phenylethyl) acetate

InChI

InChI=1S/C10H9ClO3/c1-7(12)14-10(11)9(13)8-5-3-2-4-6-8/h2-6,10H,1H3

InChI Key

SEDIWNPUZUBATF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.